REACTION_CXSMILES
|
[SH2:1].[Na].Cl[CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9].[SiH4]>CN(C)C=O>[SH:1][CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9] |f:0.1,^1:1|
|
Name
|
sodium hydrogen sulfide
|
Quantity
|
566 g
|
Type
|
reactant
|
Smiles
|
S.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10.1 mol
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to about 100° C
|
Type
|
TEMPERATURE
|
Details
|
By application of additional heat the temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained at this level
|
Type
|
CUSTOM
|
Details
|
were taken at intervals of 15 minutes and gas-chromatographically
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After the elapse of 75 minutes of reaction time
|
Duration
|
75 min
|
Type
|
CUSTOM
|
Details
|
The distillative work-up of the raw reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |